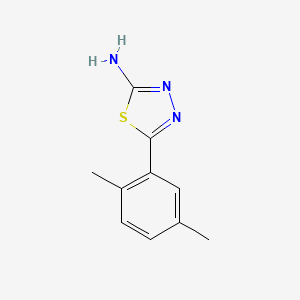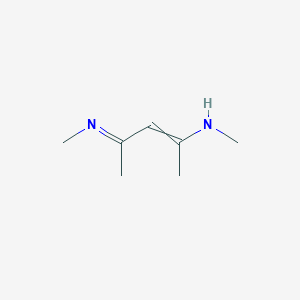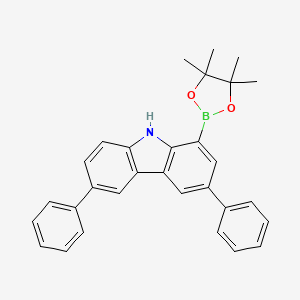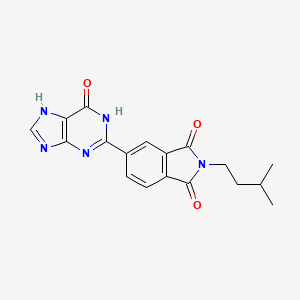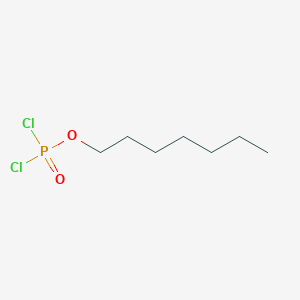
Phosphorodichloridic acid, heptyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl Phosphorodichloridate is an organophosphorus compound with the chemical formula C7H15Cl2O2P. It is a colorless to pale yellow liquid that is sensitive to moisture and hydrolysis. This compound is primarily used as a phosphorylating agent in organic synthesis, playing a crucial role in the preparation of various phosphate esters and other phosphorus-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptyl Phosphorodichloridate can be synthesized through the reaction of heptyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C7H15OH} + \text{POCl3} \rightarrow \text{C7H15Cl2O2P} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of Heptyl Phosphorodichloridate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of advanced distillation techniques to separate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Heptyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form phosphate esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form heptyl phosphate and hydrochloric acid.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to form esters and amides.
Water: Causes hydrolysis, leading to the formation of heptyl phosphate.
Major Products Formed:
Heptyl Phosphate: Formed through hydrolysis.
Phosphate Esters and Amides: Formed through substitution reactions with alcohols and amines.
Applications De Recherche Scientifique
Heptyl Phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: Used as a phosphorylating agent in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active phosphate esters.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Heptyl Phosphorodichloridate involves its ability to transfer a phosphoryl group to nucleophiles such as alcohols and amines. This process is facilitated by the presence of the dichlorophosphate group, which is highly reactive and readily undergoes substitution reactions. The molecular targets and pathways involved in these reactions are primarily related to the formation of phosphate esters and amides.
Comparaison Avec Des Composés Similaires
Phenyl Phosphorodichloridate: Similar in structure but contains a phenyl group instead of a heptyl group.
Diethyl Phosphorochloridate: Contains ethyl groups instead of heptyl groups.
Uniqueness: Heptyl Phosphorodichloridate is unique due to its longer heptyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can affect its reactivity, solubility, and applications in various fields.
Propriétés
IUPAC Name |
1-dichlorophosphoryloxyheptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2O2P/c1-2-3-4-5-6-7-11-12(8,9)10/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWVGIIBEKOPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)


